molecular formula C8H5N3O B576909 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole CAS No. 14183-21-2

6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole

Cat. No.: B576909
CAS No.: 14183-21-2
M. Wt: 159.148
InChI Key: WAVKBABFYWNQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes both imidazole and oxazole rings. The unique arrangement of nitrogen and oxygen atoms within its structure imparts distinct chemical and biological properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with suitable aldehydes or ketones in the presence of a catalyst. Microwave irradiation has also been employed to facilitate the reaction, providing a rapid and efficient route to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as catalyst-free reactions and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole involves its interaction with specific molecular targets within cells. It can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • Benzo[d]imidazo[2,1-b]thiazole
  • Benzo[d]oxazole
  • Imidazo[2,1-b]thiazole

Comparison: 6H-Imidazo[4’,5’:3,4]benzo[1,2-d]oxazole stands out due to its unique fused ring structure, which combines the properties of both imidazole and oxazole rings. This fusion imparts distinct electronic and steric characteristics, making it more versatile in various applications compared to its individual counterparts .

Properties

CAS No.

14183-21-2

Molecular Formula

C8H5N3O

Molecular Weight

159.148

IUPAC Name

6H-imidazo[4,5-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-4H,(H,9,10)

InChI Key

WAVKBABFYWNQBU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1NC=N3)OC=N2

Synonyms

6H-Imidazo[4,5-g]benzoxazole (8CI)

Origin of Product

United States

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